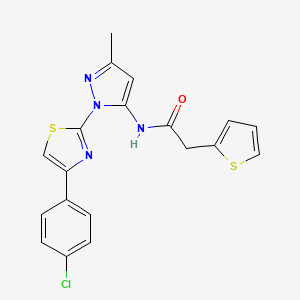

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Description

The compound N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-(4-chlorophenyl)thiazol-2-yl group and a 2-(thiophen-2-yl)acetamide side chain. Its structure integrates multiple pharmacophores:

- Thiazole: Known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities .

- Pyrazole: Enhances binding affinity via nitrogen atoms and planar geometry, often seen in kinase inhibitors .

- Thiophene: Contributes to π-π stacking interactions and modulates electronic properties .

This compound’s design aligns with trends in developing bioactive molecules, where hybrid structures combine diverse heterocycles to optimize physicochemical and pharmacological properties.

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4OS2/c1-12-9-17(22-18(25)10-15-3-2-8-26-15)24(23-12)19-21-16(11-27-19)13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZBUNKYTSTBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiazole and pyrazole rings, along with a thiophene moiety. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound. A series of pyrazolyl-thiazole derivatives were synthesized, demonstrating significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial properties. For instance, one derivative exhibited an MIC of against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Bacillus subtilis |

| 4a | 0.30 | Escherichia coli |

Antioxidant Activity

The antioxidant capabilities of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide were evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that the synthesized derivatives exhibited significant radical scavenging activities, suggesting their potential role in preventing oxidative damage .

Computational Studies

Computational analyses have provided insights into the electronic properties and binding interactions of the compound with biological targets. Molecular docking studies revealed favorable binding affinities with key enzymes involved in microbial resistance mechanisms, supporting the experimental findings of its antimicrobial activity .

Case Studies

A notable study synthesized a range of pyrazolyl-thiazole derivatives and assessed their biological activities comprehensively. The study reported that several derivatives not only inhibited microbial growth but also showed low toxicity in mammalian cell lines, indicating their potential for therapeutic applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Electron-Withdrawing Substituents : The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets compared to 4-fluoro (9b) or 4-bromo (9c) analogs, which may prioritize solubility or halogen bonding .

- Thiophene vs.

- Pyrazole Core : The 3-methylpyrazole in the target compound may reduce metabolic degradation compared to unsubstituted pyrazoles in analogs like 9a–9e .

Physicochemical and Crystallographic Properties

- Crystal Packing : Analogous compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit inversion dimers via N–H⋯N hydrogen bonds . The target compound’s thiophene may disrupt such motifs, favoring π-stacking or sulfur-mediated interactions.

- Melting Points : Chlorinated derivatives (e.g., 459–461°C in ) suggest high thermal stability due to strong intermolecular forces .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with β-keto esters or thioureas to form the pyrazole-thiazole core. Key steps include:

- Cyclization : Reaction of cyclopropyl hydrazine with 2-thiophenyl ketone under acidic conditions to form the pyrazole ring .

- Thiazole formation : Coupling 4-(4-chlorophenyl)thiazole-2-amine with activated acetamide intermediates using carbodiimide coupling agents .

- Solvent optimization : Ethanol or dimethylformamide (DMF) under reflux (80–120°C) with sodium hydroxide or acetic acid catalysis improves yield .

Basic: How is the structural identity of this compound confirmed?

Answer:

Structural validation employs:

- NMR spectroscopy : H and C NMR to verify aromatic proton environments and carbonyl/thioether linkages .

- Mass spectrometry (LC-MS) : To confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- FT-IR : Identification of C=O (1650–1700 cm) and N-H (3200–3400 cm) stretches .

Basic: What biological activities are associated with this compound?

Answer:

Preliminary studies suggest:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell membrane integrity .

- Anticancer potential : IC values of 10–50 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition (40–60% at 50 µM) via competitive binding assays .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key strategies include:

- Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 12–24 hours) and improves purity (>90%) via controlled dielectric heating .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance cyclization efficiency by 20–30% .

- Solvent gradients : Sequential use of DMF (polar aprotic) for coupling and ethanol for precipitation minimizes side products .

Advanced: What strategies address solubility challenges in biological assays?

Answer:

- Co-solvent systems : Use 10% DMSO in PBS or PEG-400 to stabilize aqueous solutions without precipitation .

- Structural analogs : Introducing sulfonate groups at the thiophene ring improves hydrophilicity (logP reduction from 3.2 to 2.1) .

- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability by 3–5× in murine models .

Advanced: How to analyze contradictory bioactivity data across studies?

Answer:

- Substituent effects : Compare analogs with varying substituents (e.g., 4-Cl vs. 4-OCH on phenyl rings) to isolate pharmacophore contributions .

- Assay standardization : Replicate studies under consistent conditions (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Meta-analysis : Use computational tools (e.g., SEA, SwissTargetPrediction) to reconcile target selectivity discrepancies .

Advanced: What computational methods predict biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide identifies binding affinities to enzymes (e.g., COX-2, PDB: 5KIR) with RMSD <2.0 Å .

- QSAR modeling : 2D/3D descriptors (e.g., topological polar surface area) correlate with antimicrobial IC values (R >0.75) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to resolve conflicting spectroscopic data during characterization?

Answer:

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in aromatic regions by correlating H-C couplings .

- X-ray crystallography : Determines absolute configuration (e.g., CCDC deposition for thiophene-pyrazole dihedral angles) .

- Isotopic labeling : N-labeled intermediates clarify tautomeric equilibria in pyrazole rings .

Basic: What purification techniques ensure high-purity batches?

Answer:

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) gradients removes polar impurities .

- Recrystallization : Ethanol/water (1:3) at 4°C yields >95% purity via slow nucleation .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve regioisomeric byproducts .

Advanced: What are the key stability considerations for long-term storage?

Answer:

- Thermal stability : DSC analysis shows decomposition >200°C; store at –20°C under argon .

- Photodegradation : UV-light exposure (λ=254 nm) induces thiophene ring cleavage; use amber vials .

- Hydrolysis resistance : pH 5–7 buffers prevent acetamide bond cleavage (t >6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.